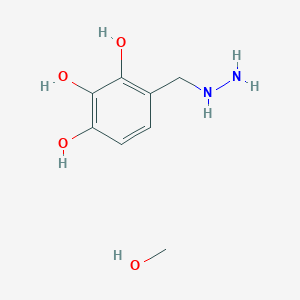
2,3,4-Trihydroxybenzylhydrazine,methylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,3,4-Trihydroxybenzylhydrazine, methylate typically involves the reaction of benzylamine with hydrogen peroxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing the reaction conditions for higher yields .
化学反応の分析
2,3,4-Trihydroxybenzylhydrazine, methylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,3,4-Trihydroxybenzylhydrazine, methylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine, methylate involves its interaction with specific molecular targets and pathways. As a metabolite of Benserazide, it is believed to inhibit the enzyme aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters such as dopamine . This inhibition helps to increase the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease.
類似化合物との比較
2,3,4-Trihydroxybenzylhydrazine, methylate can be compared with other similar compounds, such as:
Benserazide: The parent compound from which it is derived. Both compounds share similar biological activities but differ in their specific chemical structures and properties.
Trihydroxybenzylhydrazine: A related compound with similar functional groups but different substitution patterns on the benzene ring.
The uniqueness of 2,3,4-Trihydroxybenzylhydrazine, methylate lies in its specific structure and its role as a metabolite of Benserazide, which contributes to its distinct biological activities and applications .
特性
CAS番号 |
1246817-07-1 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
4-(hydrazinylmethyl)benzene-1,2,3-triol;methanol |
InChI |
InChI=1S/C7H10N2O3.CH4O/c8-9-3-4-1-2-5(10)7(12)6(4)11;1-2/h1-2,9-12H,3,8H2;2H,1H3 |
InChIキー |
OITNVDWKAYXSQO-UHFFFAOYSA-N |
正規SMILES |
CO.C1=CC(=C(C(=C1CNN)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
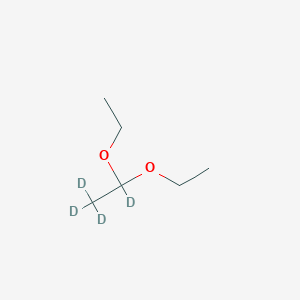
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
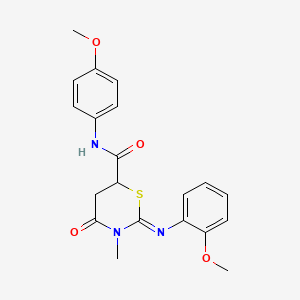
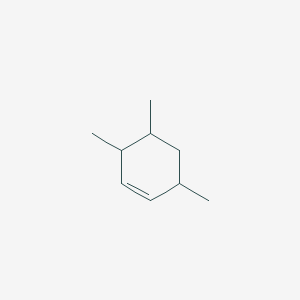
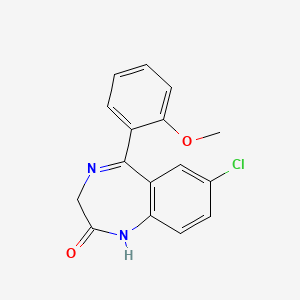



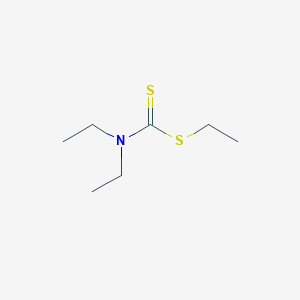
![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
